4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate)

Catalog No.
S8348839
CAS No.
M.F
C11H16F6N2O6S
M. Wt
418.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,...

Product Name

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate)

IUPAC Name

4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;2,2,2-trifluoroacetic acid

Molecular Formula

C11H16F6N2O6S

Molecular Weight

418.31 g/mol

InChI

InChI=1S/C7H14N2O2S.2C2HF3O2/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;2*3-2(4,5)1(6)7/h7-8H,1-6H2;2*(H,6,7)

InChI Key

DHRONMMJBROEBX-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CCN1C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CS(=O)(=O)CCN1C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate) is a chemical compound characterized by its unique structure, which includes a thiomorpholine ring and an azetidine moiety. The molecular formula is C11H16F6N2O6SC_{11}H_{16}F_6N_2O_6S, and it is recognized for its potential applications in medicinal chemistry due to its intriguing biological properties and structural features. The compound's design incorporates trifluoroacetate groups, which enhance its solubility and stability in various environments .

Typical of thiomorpholines and azetidines. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom in the thiomorpholine ring can act as a nucleophile, facilitating substitutions with electrophiles.
  • Acylation Reactions: The presence of the azetidine nitrogen allows for acylation, which can modify the compound's biological activity.
  • Deprotonation: The trifluoroacetate groups can undergo deprotonation under basic conditions, leading to the formation of more reactive species.

These reactions highlight the compound's versatility in synthetic organic chemistry, paving the way for further modifications and potential derivatives.

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate) exhibits notable biological activities. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: Some derivatives of thiomorpholines have shown efficacy against various bacterial strains.
  • Antitumor Activity: Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation.
  • CNS Activity: The azetidine moiety may contribute to neuroactive properties, making it a candidate for further exploration in neuropharmacology .

The synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate) typically involves multi-step organic reactions:

  • Formation of Thiomorpholine: Starting from appropriate precursors like thioketones and amines.
  • Introduction of Azetidine Ring: This can be achieved through cyclization reactions involving azetidine precursors.
  • Trifluoroacetate Esterification: The final step involves reacting the thiomorpholine derivative with trifluoroacetic anhydride to yield the bis(trifluoroacetate) form.

These methods allow for the production of the compound with high purity and yield .

The compound holds promise in various fields:

  • Pharmaceutical Development: Its potential antimicrobial and antitumor properties make it a candidate for drug development.
  • Chemical Research: As a versatile intermediate, it can be used to synthesize other complex organic molecules.
  • Material Science: Its unique chemical structure may find applications in developing new materials with specific properties.

Interaction studies involving 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate) have focused on its binding affinity with biological targets. Initial findings indicate:

  • Protein Binding: The compound may exhibit significant interactions with certain proteins involved in disease pathways.
  • Enzyme Inhibition: It has been suggested that this compound could inhibit specific enzymes related to cancer progression or microbial resistance.

Further studies are required to elucidate these interactions fully and assess their implications for therapeutic applications .

Several compounds share structural similarities with 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate). Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxideContains thiomorpholine and azetidineEnhanced solubility due to trifluoroacetate groups
4-(Azetidine-3-yl)thiomorpholine hydrochlorideSimilar core structureHydrochloride salt form may alter solubility and bioavailability
4-(Thiomorpholin-3-yl)butanoic acidLacks azetidine componentFocused on fatty acid metabolism applications
4-(Piperidin-3-yl)thiomorpholinePiperidine instead of azetidinePotentially different pharmacological profiles

These comparisons illustrate how variations in structure can lead to distinct biological activities and applications while maintaining some core functional characteristics .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

418.06332638 g/mol

Monoisotopic Mass

418.06332638 g/mol

Heavy Atom Count

26

Dates

Last modified: 01-05-2024

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